molecular formula C10H4F3NO2 B13221132 5,6,7-Trifluoroisoquinoline-1-carboxylic acid

5,6,7-Trifluoroisoquinoline-1-carboxylic acid

Katalognummer: B13221132
Molekulargewicht: 227.14 g/mol
InChI-Schlüssel: RFVMEWYEFWCBHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7-Trifluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, characterized by the presence of three fluorine atoms at the 5th, 6th, and 7th positions of the isoquinoline ring and a carboxylic acid group at the 1st position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trifluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions One common method starts with the fluorination of isoquinoline derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7-Trifluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,6,7-Trifluoroisoquinoline-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and liquid crystals

Wirkmechanismus

The mechanism of action of 5,6,7-Trifluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Isoquinoline-1-carboxylic acid
  • 5,6,7,8-Tetrafluoroisoquinoline
  • 7-Fluoro-4-chloroquinoline

Uniqueness

5,6,7-Trifluoroisoquinoline-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated isoquinolines, this compound exhibits distinct properties that make it valuable for specialized applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C10H4F3NO2

Molekulargewicht

227.14 g/mol

IUPAC-Name

5,6,7-trifluoroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H4F3NO2/c11-6-3-5-4(7(12)8(6)13)1-2-14-9(5)10(15)16/h1-3H,(H,15,16)

InChI-Schlüssel

RFVMEWYEFWCBHA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=CC(=C(C(=C21)F)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.